2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid
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Overview
Description
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid typically involves the reaction of spiro[3.3]heptane derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid finds applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and studying biological pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid: Known for its unique spirocyclic structure and versatile reactivity.
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]propanoic acid: Similar structure but with a propanoic acid group, offering different reactivity and applications.
2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]butanoic acid: Another similar compound with a butanoic acid group, used in different chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for synthesizing complex molecules and studying various chemical and biological processes .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)16-10-7-9(8-11(14)15)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFZMMVSAMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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